molecular formula C8H11ClFNO2S B8159328 2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride

2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride

Cat. No.: B8159328
M. Wt: 239.70 g/mol
InChI Key: AVBNEJQFPKELHE-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride is an organic compound that features a fluorobenzene ring substituted with a sulfonyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-fluorobenzenesulfonyl chloride, which is then reacted with ethylamine to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation-reduction reactions can lead to different sulfonyl compounds .

Scientific Research Applications

2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

2-(3-Fluorobenzenesulfonyl)-ethylamine hydrochloride is unique due to the presence of both the ethylamine chain and the fluorobenzene ring. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(3-fluorophenyl)sulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.ClH/c9-7-2-1-3-8(6-7)13(11,12)5-4-10;/h1-3,6H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBNEJQFPKELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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